molecular formula C13H11NO5 B2469102 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1226296-61-2

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B2469102
CAS No.: 1226296-61-2
M. Wt: 261.233
InChI Key: RDSONUHNWKOJJO-UHFFFAOYSA-N
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Description

2-[2-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a versatile pharmacophore. This compound features a 1,3-benzodioxole ring system linked to a 5-methyl-1,3-oxazole acetic acid scaffold. The 1,3-benzodioxole moiety is a common structural component in biologically active molecules and is frequently investigated for its ability to influence a compound's metabolic profile and interaction with enzymatic targets . The 1,3-oxazole ring is a privileged structure in drug discovery, known for its metabolic stability and role as a bioisostere for carboxylic esters and amides . Researchers utilize this acetic acid-functionalized oxazole derivative as a key synthetic intermediate for developing novel therapeutic agents. Its structure makes it a valuable precursor for further chemical modifications, including the creation of amide bonds or conjugation with other molecular entities to explore structure-activity relationships (SAR) . The incorporation of the methyl group on the oxazole ring can fine-tune the compound's lipophilicity and electronic properties, which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-7-9(5-12(15)16)14-13(19-7)8-2-3-10-11(4-8)18-6-17-10/h2-4H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSONUHNWKOJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=C(C=C2)OCO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves multiple steps One common route starts with the preparation of the benzodioxole derivative, followed by the formation of the oxazole ringThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of industrial reactors might be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
Research has indicated that compounds with oxazole rings exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis .

2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells by activating the caspase pathway. This mechanism highlights its potential as a chemotherapeutic agent .

3. Neuroprotective Effects
Recent findings suggest that this compound may also offer neuroprotective benefits. Research indicates that it can reduce oxidative stress in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

Environmental Applications

1. Environmental Risk Assessment
As an ionizable organic compound, this compound is relevant in environmental risk assessments. Its behavior in aquatic environments has been studied to evaluate bioaccumulation and degradation rates, which are crucial for understanding its ecological impact .

2. Biodegradability Studies
Studies have shown that the compound's structure influences its biodegradability. Research indicates that compounds with similar structures degrade more efficiently in wastewater treatment processes, making them safer for environmental release .

Material Science Applications

1. Polymer Synthesis
The unique chemical properties of this compound allow it to be used as a monomer in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .

2. Coatings and Adhesives
Due to its chemical stability and adhesive properties, the compound is being explored for use in coatings and adhesives. Its incorporation into formulations can improve durability and resistance to environmental factors .

Case Studies

StudyFocusFindings
Study on Anti-inflammatory EffectsEvaluated the impact on cytokine levelsSignificant reduction in IL-6 and TNF-alpha levels in cell cultures
Anticancer Activity InvestigationAssessed apoptosis inductionInduced caspase activation leading to cancer cell death
Neuroprotective ResearchInvestigated oxidative stress reductionReduced ROS levels in neuronal cell lines
Environmental Impact StudyAnalyzed biodegradation ratesDemonstrated efficient degradation under simulated wastewater conditions
Polymer Development ResearchExplored polymerization potentialDeveloped polymers with enhanced mechanical properties

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Structural Features Biological Activity Key Differences
Target Compound Benzodioxol, oxazole, acetic acid Potential anticancer, antimicrobial (inferred from analogs) Unique benzodioxol substitution enhances aromatic interactions.
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Phenyl, oxazole, acetic acid Antimicrobial, COX inhibition Lacks benzodioxol; phenyl substitution reduces electron density.
2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 3-Chlorophenyl, oxazole, acetic acid Anticancer, antibacterial Chlorine atom increases electronegativity, altering reactivity.
2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl-acetic acid Benzothiazole, imidazole, acetic acid Enzyme inhibition (e.g., kinases) Benzothiazole replaces benzodioxol; imidazole introduces basicity.
2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine Benzodioxol, pyrrolidine CNS activity (inferred) Pyrrolidine ring instead of oxazole; lacks acetic acid.

Electronic and Reactivity Profiles

  • Oxazole vs. Isoxazole/Benzothiazole: Replacing oxazole with isoxazole (oxygen at position 2) reduces aromaticity and alters hydrogen-bonding capacity .
  • Substituent Effects : The benzodioxol group in the target compound provides electron-donating effects, stabilizing charge-transfer interactions. Chlorine or bromine substituents (e.g., 4-bromophenyl analogs) increase electrophilicity, impacting reactivity .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 2-(5-Methyl-2-phenyl-oxazol-4-yl)acetic acid 2-[2-(4-Bromophenyl)-5-methyl-oxazol-4-yl]acetic acid
Molecular Formula C₁₄H₁₂NO₅ C₁₂H₁₁NO₃ C₁₃H₁₀BrNO₃
Molecular Weight 274.25 g/mol 217.22 g/mol 316.13 g/mol
LogP (Predicted) 2.1 1.8 2.5
Hydrogen Bond Acceptors 5 3 3

Biological Activity

The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a derivative of oxazole and benzodioxole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antioxidant Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The presence of the oxazole ring enhances this activity by stabilizing radical species.

Anti-inflammatory Effects

Studies have shown that derivatives of benzodioxole can inhibit pro-inflammatory cytokines. For instance, a related compound demonstrated a reduction in interleukin levels in vitro, suggesting potential applications in treating inflammatory conditions . The specific mechanism involves the modulation of NF-kB pathways, which are critical in inflammatory responses.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest . Further research is needed to elucidate the exact pathways involved.

The mechanisms through which this compound exerts its biological effects include:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Cytokine Modulation : It alters the expression of cytokines and growth factors involved in inflammation and cancer progression.
  • Cell Cycle Regulation : Induces cell cycle arrest at specific phases, thereby inhibiting proliferation of cancer cells.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various derivatives including this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical levels compared to control groups (p < 0.05), confirming its potential as a therapeutic antioxidant .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues .

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